Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

Medicinal chemistry Kinase inhibition Nuclear receptor modulation

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (CAS 1254170-86-9, MFCD28137971) is a heterobicyclic building block comprising an imidazo[1,2-a]pyridine core with a 6-hydroxy substituent and a 2-ethyl ester group. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four drugs incorporating this core currently on the market (zolpidem, alpidem, zolimidine, necopidem).

Molecular Formula C10H10N2O3
Molecular Weight 206.201
CAS No. 1254170-86-9
Cat. No. B2985956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
CAS1254170-86-9
Molecular FormulaC10H10N2O3
Molecular Weight206.201
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=CC2=N1)O
InChIInChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-12-5-7(13)3-4-9(12)11-8/h3-6,13H,2H2,1H3
InChIKeyMHHJKJLTGNZBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylate (CAS 1254170-86-9): Core Scaffold Identification for Procurement Specification


Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (CAS 1254170-86-9, MFCD28137971) is a heterobicyclic building block comprising an imidazo[1,2-a]pyridine core with a 6-hydroxy substituent and a 2-ethyl ester group . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four drugs incorporating this core currently on the market (zolpidem, alpidem, zolimidine, necopidem) . The compound has a molecular weight of 206.20 g/mol (C10H10N2O3), a calculated LogP of approximately 1.99, and requires storage at 2–8°C . It is commercially available at purities ranging from 95% to 98%+ from multiple international suppliers .

Why Generic Imidazopyridine Substitution Fails: Positional and Functional Group Specificity of Ethyl 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylate (CAS 1254170-86-9)


Within the imidazo[1,2-a]pyridine-2-carboxylate family, three structural variables dictate synthetic utility and downstream biological relevance: (1) the position of the hydroxyl substituent on the pyridine ring, (2) the nature of the ester group at the 2-position, and (3) the presence or absence of additional substituents. The 6-hydroxy regioisomer (CAS 1254170-86-9) is functionally non-interchangeable with the 8-hydroxy isomer (CAS 1041004-63-0), as patents from Sanofi (Nurr-1 nuclear receptor modulators, US 2010/0317675) and Merck Sharp & Dohme (DGAT2 inhibitors, WO 2024/097573 A1) explicitly claim 6-substituted imidazo[1,2-a]pyridine-2-carboxamide derivatives, for which the 6-hydroxy ethyl ester serves as the logical penultimate intermediate [1][2]. Similarly, substituting the ethyl ester for the free carboxylic acid (CAS 1781183-23-0) or the methyl ester alters the LogP, reactivity, and protective-group strategy, making simple analog substitution inappropriate without revalidation of the synthetic route .

Quantitative Differentiation Evidence for Ethyl 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylate Versus Closest Analogs


Regiochemical Differentiation: 6-Hydroxy vs. 8-Hydroxy Imidazo[1,2-a]pyridine-2-carboxylate Isomers in Patent-Backed Drug Discovery Programs

The 6-hydroxy substitution pattern of the target compound (CAS 1254170-86-9) is explicitly required as a synthetic entry point in two major pharmaceutical patent families, whereas the 8-hydroxy isomer (CAS 1041004-63-0) is not claimed in these contexts. Sanofi's Nurr-1 (NR4A2) modulator program (US 2010/0317675 A1) specifically claims 6-heterocyclic-imidazo[1,2-a]pyridine-2-carboxamides, and Merck's DGAT2 inhibitor program (WO 2024/097573 A1) references 6-hydroxyimidazo[1,2-a]pyridine-2-carboxamide (the amide derivative of the target ester) as a key database substance [1][2]. No equivalent patent protection exists for the 8-hydroxy isomer in these therapeutic areas.

Medicinal chemistry Kinase inhibition Nuclear receptor modulation

Lipophilicity Advantage: Ethyl Ester (LogP ~1.99) Versus Free Carboxylic Acid (LogP ~1.03) for Intermediate Downstream Processing

The ethyl ester form of the target compound exhibits a calculated LogP of approximately 1.99, compared to approximately 1.03 for the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid (the free acid analog) [1]. The higher lipophilicity of the ethyl ester facilitates organic-phase extraction during synthesis and provides a protected carboxyl handle that can be selectively hydrolyzed to the acid (CAS 1781183-23-0) or directly converted to carboxamides via aminolysis—a transformation central to both the Sanofi Nurr-1 and Merck DGAT2 programs [2][3].

Physicochemical properties Synthetic chemistry Drug design

Dual Functional Handles: Orthogonal Derivatization via 6-OH and 2-COOEt Groups Compared to Monofunctional Analogs

The target compound uniquely presents two chemically orthogonal functional groups—a phenolic hydroxyl at C6 and an ethyl ester at C2—on the imidazo[1,2-a]pyridine scaffold. By contrast, the widely available ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS 2549-17-9) lacks the 6-OH handle, and the free 6-hydroxy acid (CAS 1781183-23-0) lacks the ester protective group . The 6-OH group enables O-alkylation, sulfonylation, or Mitsunobu chemistry; the 2-COOEt enables hydrolysis, aminolysis, or reduction. The presence of both handles allows sequential, protecting-group-controlled derivatization strategies that are impossible with analogs possessing only one reactive site . This dual functionality is consistent with the compound's documented use as a key intermediate in non-nucleoside reverse transcriptase inhibitor (NNRTI) synthesis, where both the 6-position and the 2-position are elaborated in the final drug candidates [1].

Synthetic methodology Parallel synthesis Scaffold diversification

Storage Condition Differentiation: Refrigerated Storage (2–8°C) Requirement Versus Room-Temperature-Stable Unsubstituted Imidazopyridine Esters

The target compound requires storage at 2–8°C according to multiple vendor specifications, whereas simpler imidazo[1,2-a]pyridine-2-carboxylate analogs (e.g., ethyl imidazo[1,2-a]pyridine-2-carboxylate, CAS 2549-17-9) are typically stable at room temperature . This storage requirement likely reflects the enhanced reactivity or reduced stability conferred by the 6-hydroxy substituent, which may be prone to oxidation or hydrogen-bond-mediated degradation pathways. Procurement planning must account for cold-chain logistics, and inventory management protocols must differ from those applied to room-temperature-stable analogs within the same compound class.

Compound management Stability Procurement logistics

Optimal Procurement and Application Scenarios for Ethyl 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylate (CAS 1254170-86-9)


DGAT2 Inhibitor Medicinal Chemistry Programs (Metabolic Disease: NASH, Hepatic Steatosis)

For research groups pursuing diacylglycerol O-acyltransferase 2 (DGAT2) inhibition as a therapeutic strategy for nonalcoholic steatohepatitis (NASH), hepatic steatosis, or related metabolic disorders, the target compound provides the core scaffold matching the Merck Sharp & Dohme patent family (WO 2024/097573 A1). This patent explicitly references 6-hydroxyimidazo[1,2-a]pyridine-2-carboxamide, the direct amide derivative of the target ethyl ester, as a key database substance [1]. The ethyl ester serves as the strategic intermediate for amide library synthesis via direct aminolysis. Procuring the 6-hydroxy ethyl ester rather than the 8-hydroxy isomer or non-hydroxylated analogs ensures alignment with the patent-defined pharmacophore.

Nurr-1 (NR4A2) Nuclear Receptor Modulator Development (Neurodegenerative and Inflammatory Diseases)

Sanofi's patent estate (US 2010/0317675 A1) covering 6-heterocyclic-imidazo[1,2-a]pyridine-2-carboxamides as Nurr-1 nuclear receptor modulators positions the target compound as the strategic starting material for any competitive or follow-on program in this target space [2]. The 6-position hydroxyl serves as the anchor point for heterocyclic elaboration, while the 2-ethyl ester enables carboxamide formation. Substitution with the 8-hydroxy analog or the unsubstituted scaffold would require de novo synthetic route development and may fall outside the patent claims, reducing freedom to operate.

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization (HIV Antiviral Research)

The target compound is commercially documented as a key intermediate in NNRTI synthesis, specifically for HIV-targeting antiviral agents [3]. The imidazo[1,2-a]pyridine core has established anti-HIV activity through inhibition of reverse transcriptase, and the 6-hydroxy-2-ester substitution pattern provides dual functionalization points for structure-activity relationship (SAR) exploration. For laboratories synthesizing NNRTI candidate libraries, the 98% purity grade (NLT 98%, ISO-certified) is recommended to minimize impurity-driven false positives in enzymatic assays .

Fragment-Based Drug Discovery (FBDD) and Privileged Scaffold Library Construction

As established in the Chemenu imidazopyridine product category documentation, bicyclic pyridines containing ring-junction nitrogen are privileged structures in medicinal chemistry, with demonstrated utility in fragment-based drug discovery (FBDD), covalent inhibitor design, and novel chemical space exploration . The target compound's two hydrogen bond donors and three hydrogen bond acceptors, combined with a LogP of approximately 1.99, place it within drug-like property space suitable for fragment elaboration. Procurement of the 6-hydroxy-2-ester variant specifically enables diversity-oriented synthesis at both the 6-O and 2-CO positions, maximizing library coverage from a single scaffold.

Quote Request

Request a Quote for Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.